The compound 7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; dihydrate is a semisynthetic antibiotic belonging to the cephalosporin class, specifically the third generation. It is commonly known as ceftibuten and is primarily used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis and otitis media. The compound is recognized for its efficacy against a range of gram-positive and gram-negative bacteria.
Ceftibuten is synthesized through a series of chemical reactions that involve modifying the core structure of cephalosporins. The synthesis typically includes the following steps:
These synthetic pathways are optimized for yield and purity, with conditions such as temperature, pH, and reaction time being carefully controlled to ensure successful synthesis.
The molecular structure of 7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can be described as follows:
The InChI Key for this compound is UNJFKXSSGBWRBZ-UHFFFAOYSA-N, which allows for precise identification in chemical databases.
Ceftibuten participates in various chemical reactions primarily related to its antibacterial activity:
These reactions are critical for understanding both the drug's mechanism of action and its potential resistance mechanisms.
Ceftibuten exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis:
This mechanism underscores ceftibuten's effectiveness against various gram-positive and gram-negative pathogens.
The compound has specific melting points and solubility characteristics that are essential for formulation development in pharmaceutical applications.
Ceftibuten has several significant applications in medicine:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9